molecular formula C5H4O3S B095598 4H-thiopyran-4-one 1,1-dioxide CAS No. 17396-38-2

4H-thiopyran-4-one 1,1-dioxide

Cat. No. B095598
CAS RN: 17396-38-2
M. Wt: 144.15 g/mol
InChI Key: BINDZQUZHVVTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-thiopyran-4-one 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in organic synthesis. The compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom, and a dioxide functionality at the 1,1-position, indicating the presence of two oxygen atoms double-bonded to the sulfur atom.

Synthesis Analysis

The synthesis of 4H-thiopyran-4-one 1,1-dioxide and its derivatives has been explored through various methods. A novel [1+1+1+1+1+1] annulation process has been developed for constructing tetrahydro-2H-thiopyran 1,1-dioxides, with rongalite serving as a tethered C-S synthon and a source of sulfone . Another approach involves a base-induced cyclization of propargyl alkenylsulfones, yielding 4,5-disubstituted 2H-thiopyran 1,1-dioxides through a process that likely proceeds via a 6π-electrocyclization . Additionally, a multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides has been reported, starting with the oxidation of the ketone followed by reduction, mesylation, and elimination steps .

Molecular Structure Analysis

The molecular structure of 4H-thiopyran-4-one 1,1-dioxide and related compounds has been studied using various spectroscopic techniques. The 13C NMR spectra of these compounds reveal the influence of heteroatoms and substituents at the 1-position on the chemical shifts of specific carbon atoms within the molecule . The structure and purity of synthesized compounds have been confirmed by 2D NMR and GCMS methods .

Chemical Reactions Analysis

The chemical reactivity of 4H-thiopyran-4-one 1,1-dioxides is influenced by the substituents on the thiopyran ring. Oxidation with hydrogen peroxide can lead to the formation of the 1,1-dioxide or dehydrogenation at the C(4) position, depending on the degree of substitution . The photochemical behavior of these compounds has also been investigated, with the formation of stereoisomeric bicyclic photoproducts through a vinyl-vinyl di-π-methane rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4H-thiopyran-4-one 1,1-dioxides are affected by their substituents. Ionization constants of substituted thiopyran 1,1-dioxides have been determined, indicating that the corresponding anions are particularly stable . The electro-catalyzed multicomponent synthesis of 4H-thiopyran derivatives highlights the environmentally benign nature of these compounds, with clean synthesis and atom economy being attractive features . Additionally, a regioselective heteroannulation protocol has been developed for the synthesis of highly functionalized 4H-thiopyrans, demonstrating the versatility and reactivity of these compounds .

Scientific Research Applications

  • Oxidation Products and Structural Peculiarities : Kozhevnikova and Kharchenko (1985) found that the degree of substitution on the thiopyran ring affects whether oxidation at the sulfur atom occurs, leading to the formation of 1,1-dioxide, or dehydrogenation at the C(4) position. This study identified structural peculiarities that promote the conversion to 1,1-dioxides (Kozhevnikova & Kharchenko, 1985).

  • Halogenation and Reactivity : Ried and Bopp (1978) investigated the chlorination and bromination of 4H-thiopyran-4-one 1,1-dioxide and its derivatives. They found that the halogen derivatives are extremely sensitive to bases and not prone to substitution reactions, which indicates specific reactivity and stability characteristics (Ried & Bopp, 1978).

  • Photorearrangement and Stereoisomerism : Jafarpour and Pirelahi (2006) explored the photochemical behavior of various 4H-thiopyran-1,1-dioxides, focusing on the formation of stereoisomeric bicyclic photoproducts. This study contributes to the understanding of photoreactions and the potential for creating specific isomers (Jafarpour & Pirelahi, 2006).

  • Synthesis of Cyclic Sulfones : Hatial et al. (2015) reported a base-induced process for synthesizing 4,5-disubstituted 2H-thiopyran 1,1-dioxides from eneyne sulfones. This work contributes to the methods of synthesizing cyclic sulfones, which are important in various chemical syntheses (Hatial et al., 2015).

  • Medicinal Chemistry Applications : Hugelshofer et al. (2021) developed a scalable preparation method for various 4,4-disubstituted cyclic sulfone derivatives, including 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide. These compounds are important building blocks in medicinal chemistry (Hugelshofer et al., 2021).

  • Antimicrobial Properties : Firouzzade Pasha et al. (2017) synthesized and characterized various thiopyran derivatives, including their 1,1-dioxides, and evaluated their antimicrobial activities. Thiopyran 1,1-dioxides showed effectiveness against certain bacteria, indicating their potential in antimicrobial applications (Firouzzade Pasha et al., 2017).

properties

IUPAC Name

1,1-dioxothiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3S/c6-5-1-3-9(7,8)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINDZQUZHVVTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS(=O)(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304572
Record name 4H-Thiopyran-4-one, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-thiopyran-4-one 1,1-dioxide

CAS RN

17396-38-2
Record name 4H-Thiopyran-4-one, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17396-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Thiopyran-4-one, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-thiopyran-4-one 1,1-dioxide

Citations

For This Compound
41
Citations
F Xue, CT Seto - The Journal of Organic Chemistry, 2005 - ACS Publications
The plasminogen system is important in the proteolytic cascade that facilitates angiogenesis, a process that is essential for tumor growth and metastasis. The serine protease plasmin …
Number of citations: 22 pubs.acs.org
NG Rule, MR Detty, JE Kaeding… - The Journal of Organic …, 1995 - ACS Publications
The sulfone oxidation state in thiopyranone 1, 1-dioxide derivatives stabilizes anion radicals relative to thiopyr anones with sulfur (II) oxidation state. 1-6 4H-Thiopyranone 1, 1-dioxide l, …
Number of citations: 59 pubs.acs.org
CH Chen, GA Reynolds, HR Luss… - The Journal of Organic …, 1986 - ACS Publications
Improved syntheses and certain reactions of 2, 6-diphenyl-4ff-thiopyan-4-one 1, 1-dioxide and 4H-thioflaven-4-one 1, 1-dioxide are reported. Many of these derivatives, which display …
Number of citations: 30 pubs.acs.org
N Ishibe, K Hashimoto, M Sunami - The Journal of Organic …, 1974 - ACS Publications
Photoaddition of p-quiñones to olefins or acetylenes has attracted considerable attention. 2 Two major pathways are cycloaddition of the carbonyl function to the unsatu-rated carbon-…
Number of citations: 9 pubs.acs.org
LA Paquette, LD Wise - Journal of the American Chemical Society, 1968 - ACS Publications
nmr, it was seen that the -sulfonyl protons formerly Page 1 807 From the foregoing observations several important conclusions can be drawn. First, copper(II) does promote …
Number of citations: 6 pubs.acs.org
LD Wise - 1967 - search.proquest.com
THE SYNTHESIS AND REACTIONS OF 4H-THIOPYRAN-4-ONE 1,1-DIOXIDE AND DERIVEDCAGE MOLECULES THE SYNTHESIS AND REACTIONS OF 4H-THIOPYRAN-4-ONE …
Number of citations: 3 search.proquest.com
JJ Ellington, IL Honigberg - The Journal of Organic Chemistry, 1974 - ACS Publications
Irradiation of a mixture of 2 and dimethyl acetylenedicarboxylate in benzene resultedin the recovery of the starting materials, whereas photolysis of 2 and 2-or 3-hexyne in benzene gave …
Number of citations: 29 pubs.acs.org
W Ried, H Bopp - Angewandte Chemie International Edition in …, 1977 - Wiley Online Library
A Trimeric Cyclopentadienone Derivative by Photolysis of 3,5â•’Diphenylâ•’4Hâ•’thiopyranâ• Page 1 As is the case with other natural products, the enzyme can use not only one but several …
Number of citations: 6 onlinelibrary.wiley.com
H Aoyama, Y Sato, T Nishio, N Sugiyama - Bulletin of the Chemical …, 1973 - jlc.jst.go.jp
Number of citations: 4 jlc.jst.go.jp
A Hiromu, S Yoshiaki, N Takehiko… - Bulletin of the Chemical …, 1973 - cir.nii.ac.jp
The Photoreaction of 2,6-Diphenyl-4H-thiopyran-4-one 1,1-Dioxide | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 詳細へ移動 検索フォームへ移動 論文・データをさがす …
Number of citations: 0 cir.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.